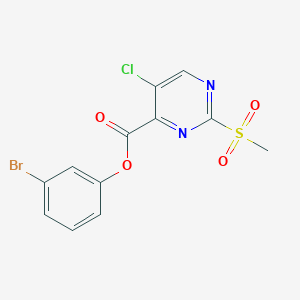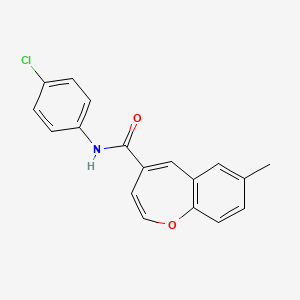![molecular formula C20H20ClN3O2 B11319275 3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11319275.png)
3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is a complex organic compound that features a chlorophenyl group, a dihydroquinolinyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene under controlled conditions.
Synthesis of the dihydroquinolinyl intermediate: This involves the cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic conditions.
Coupling reaction: The final step involves the reaction of the 3-chlorophenyl isocyanate with the dihydroquinolinyl intermediate in the presence of a base to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 1-(4-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
- 1-(3-BROMOPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
Uniqueness
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
属性
分子式 |
C20H20ClN3O2 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1-[(2-oxo-1H-quinolin-4-yl)methyl]-1-propan-2-ylurea |
InChI |
InChI=1S/C20H20ClN3O2/c1-13(2)24(20(26)22-16-7-5-6-15(21)11-16)12-14-10-19(25)23-18-9-4-3-8-17(14)18/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,25) |
InChI 键 |
XESUJSDGZRAQBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11319215.png)

![5-(3,4-Dimethylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319226.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11319233.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)

![N-(2-chloro-6-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319261.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319266.png)
![2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B11319267.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319268.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11319278.png)
